H-ILE-PRO-PRO-OH

Overview

Description

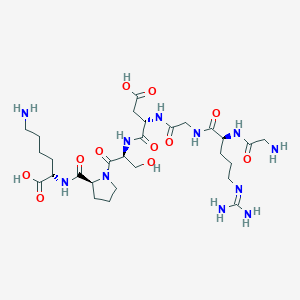

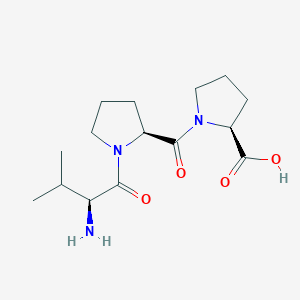

H-Isoleucyl-Prolyl-Proline (H-ILE-PRO-PRO-OH) is a tripeptide derived from milk proteins. It is known for its ability to inhibit angiotensin-converting enzyme, which plays a crucial role in regulating blood pressure. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of hypertension and cardiovascular diseases .

Mechanism of Action

Mode of Action

IPP exerts its effects by inhibiting ACE, thereby reducing the production of angiotensin II . This leads to a decrease in vasoconstriction and ultimately results in lower blood pressure . Additionally, IPP is said to improve arterial flexibility by increasing the production of eNOS . This results in the production of more nitric oxide, which further aids in the relaxation of blood vessels .

Pharmacokinetics

This allows it to be physiologically active and exert its effects on blood pressure regulation .

Result of Action

The primary result of IPP’s action is a significant reduction in systolic blood pressure . This effect has been observed in several populations, with the size of the effect varying among studies . The reduction in blood pressure is stronger in hypertensive subjects than in non-hypertensive subjects .

Action Environment

The action of IPP can be influenced by various environmental factors. For instance, the effect of IPP on blood pressure can be influenced by the baseline blood pressure status of the subjects . Furthermore, the effect of IPP remains significant when limiting the analysis to series that tested the usual doses of IPP consumed daily . This suggests that IPP could play a role in controlling blood pressure in various environments and for doses that can potentially be consumed as an everyday supplement .

Biochemical Analysis

Biochemical Properties

Isoleucyl-prolyl-proline interacts with various biomolecules, most notably the angiotensin-converting enzyme (ACE). It acts as an ACE inhibitor, which means it blocks the action of ACE . ACE is an enzyme that converts angiotensin I into angiotensin II, a potent vasoconstrictor. By inhibiting ACE, IPP helps to reduce the levels of angiotensin II, leading to vasodilation and a reduction in blood pressure .

Cellular Effects

Isoleucyl-prolyl-proline has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce the production of nitric oxide (NO) in cultured vascular endothelial cells . NO is a potent vasodilator, and its increased production can lead to the relaxation of blood vessels and a reduction in blood pressure .

Molecular Mechanism

The molecular mechanism of action of Isoleucyl-prolyl-proline primarily involves its interaction with ACE. As an ACE inhibitor, IPP binds to ACE and prevents it from converting angiotensin I into angiotensin II . This leads to a decrease in the levels of angiotensin II, resulting in vasodilation and a reduction in blood pressure .

Temporal Effects in Laboratory Settings

The effects of Isoleucyl-prolyl-proline have been observed over time in laboratory settings. It has been found to exert its blood pressure-lowering effects in both animals and humans

Dosage Effects in Animal Models

The effects of Isoleucyl-prolyl-proline have been studied in animal models, particularly in relation to its dosage. For instance, it has been found to exert blood pressure-lowering effects in spontaneously hypertensive rats

Metabolic Pathways

The specific metabolic pathways that Isoleucyl-prolyl-proline is involved in are not clearly defined in the current literature. Given its role as an ACE inhibitor, it is likely involved in the renin-angiotensin system, a key regulatory pathway of blood pressure .

Transport and Distribution

The transport and distribution of Isoleucyl-prolyl-proline within cells and tissues are not clearly defined in the current literature. Given its biochemical properties and effects on cells, it is likely that it is transported and distributed in a manner that allows it to interact with ACE and exert its inhibitory effects .

Subcellular Localization

The subcellular localization of Isoleucyl-prolyl-proline is not clearly defined in the current literature. Given its role as an ACE inhibitor, it is likely localized in areas where ACE is present, allowing it to exert its inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: H-Isoleucyl-Prolyl-Proline can be synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid, proline, to the resin. Subsequent amino acids, proline and isoleucine, are added one by one using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .

Industrial Production Methods: Industrial production of H-Isoleucyl-Prolyl-Proline often involves the use of recombinant DNA technology to express the peptide in microbial systems. This method allows for large-scale production and purification of the peptide. The expressed peptide is then purified using chromatographic techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: H-Isoleucyl-Prolyl-Proline primarily undergoes hydrolysis and enzymatic reactions. It is resistant to oxidation and reduction due to the absence of reactive functional groups susceptible to these reactions .

Common Reagents and Conditions: The hydrolysis of H-Isoleucyl-Prolyl-Proline can be catalyzed by proteolytic enzymes such as trypsin and chymotrypsin. These reactions typically occur under mild conditions, such as physiological pH and temperature .

Major Products: The major products formed from the hydrolysis of H-Isoleucyl-Prolyl-Proline are its constituent amino acids: isoleucine, proline, and proline .

Scientific Research Applications

H-Isoleucyl-Prolyl-Proline has been extensively studied for its potential therapeutic applications. In the field of medicine, it is primarily investigated for its antihypertensive properties. Studies have shown that dietary administration of H-Isoleucyl-Prolyl-Proline can reduce systolic blood pressure in hypertensive animal models . Additionally, it has been found to reduce plasma levels of total cholesterol, high-density lipoprotein cholesterol, and triglycerides, making it a potential candidate for the treatment of hyperlipidemia .

In biology, H-Isoleucyl-Prolyl-Proline is used to study the mechanisms of angiotensin-converting enzyme inhibition and its effects on nitric oxide production in endothelial cells . It is also employed in research related to cardiovascular diseases and metabolic disorders .

Comparison with Similar Compounds

H-Isoleucyl-Prolyl-Proline is often compared with other milk-derived tripeptides such as Valyl-Prolyl-Proline. Both peptides exhibit similar antihypertensive properties by inhibiting angiotensin-converting enzyme . H-Isoleucyl-Prolyl-Proline is unique in its ability to reduce plasma cholesterol levels and triglycerides, making it a more versatile candidate for the treatment of cardiovascular diseases .

List of Similar Compounds:- Valyl-Prolyl-Proline

- Leucyl-Prolyl-Proline

- Phenylalanyl-Prolyl-Proline

These compounds share structural similarities with H-Isoleucyl-Prolyl-Proline and exhibit comparable biological activities .

Properties

IUPAC Name |

(2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O4/c1-3-10(2)13(17)15(21)18-8-4-6-11(18)14(20)19-9-5-7-12(19)16(22)23/h10-13H,3-9,17H2,1-2H3,(H,22,23)/t10-,11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYQMFCIJNWDQZ-CYDGBPFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26001-32-1 | |

| Record name | L-Proline, L-isoleucyl-L-prolyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026001321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action for isoleucyl-prolyl-proline (IPP) in lowering blood pressure?

A1: IPP, along with the related tripeptide valyl-prolyl-proline (VPP), is proposed to act as an inhibitor of angiotensin I-converting enzyme (ACE). [, ] ACE is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, IPP and VPP could potentially reduce the formation of angiotensin II and thereby lower blood pressure. []

Q2: What is the evidence for IPP's effect on blood pressure from in vitro studies?

A2: In vitro studies have shown that high concentrations of IPP and VPP can inhibit ACE activity. [] Additionally, these tripeptides have been shown to induce nitric oxide (NO) production in cultured endothelial cells and promote endothelium-dependent relaxation of isolated aortic rings, suggesting a potential vasodilatory effect. []

Q3: Have there been any clinical trials investigating the effects of IPP on blood pressure? What were the key findings?

A3: Yes, several clinical trials have investigated the effects of IPP-containing products on blood pressure, primarily in individuals with mild hypertension:

- Fermented milk vs. pure peptides: A study comparing the effects of Lactobacillus helveticus fermented milk containing IPP and VPP to pure peptides in water found that the fermented milk product was more effective in attenuating the development of hypertension in a rat model. [] This suggests that other components in the fermented milk may contribute to the observed effects.

- Long-term effects: One study found that long-term consumption of Lactobacillus helveticus fermented milk containing IPP and VPP reduced augmentation index in hypertensive subjects. []

Q4: Has a cause-and-effect relationship been established between IPP consumption and blood pressure regulation?

A4: The European Food Safety Authority (EFSA) Panel on Dietetic Products, Nutrition and Allergies concluded that a cause-and-effect relationship between the consumption of IPP and VPP and maintenance of normal blood pressure has not been established. [, ] This conclusion was based on a review of multiple studies, some of which showed positive effects while others did not.

Q5: What are the limitations of the current research on IPP and blood pressure?

A5: Several limitations exist in the current research on IPP and blood pressure, including:

- Methodological limitations: Several studies reporting positive effects of IPP on blood pressure suffered from major methodological limitations, making it difficult to interpret the results. [, ]

- Inconsistency in findings: There is inconsistency in the findings across different studies, with some showing positive effects while others show no effect. [, ]

- Lack of mechanistic understanding: While IPP and VPP are proposed to act as ACE inhibitors, the precise mechanism by which they might exert their effects at the proposed doses remains unclear. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

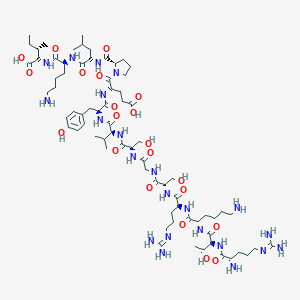

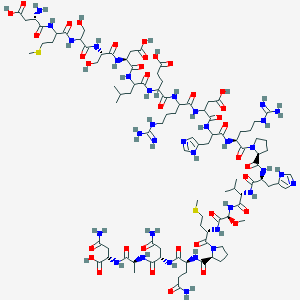

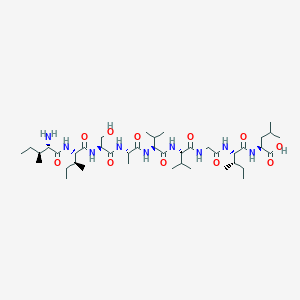

![(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide](/img/structure/B549908.png)